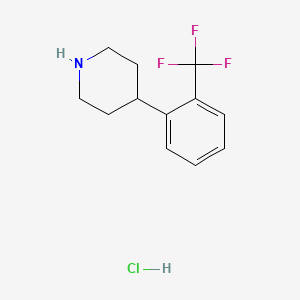

4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride

Overview

Description

4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride (4-TFPP-HCl) is an organic compound that is widely used in scientific research and laboratory experiments. It is a mono-substituted piperidine derivative, with a trifluoromethyl group attached to the para position of the phenyl ring. 4-TFPP-HCl is a white, odorless crystalline powder with a melting point of 107-109°C and a solubility of 4.5g/L in water. 4-TFPP-HCl is used in various scientific and laboratory experiments, due to its unique properties and its ability to bind to certain receptors in the body.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Novel Piperidine Derivatives for Anti-Acetylcholinesterase Activity : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including some with 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride, showed significant anti-acetylcholinesterase activity. These compounds displayed increased activity with bulky moieties and substitutions, highlighting their potential as antidementia agents (Sugimoto et al., 1990).

Structure-Activity Relationships in Piperidine Derivatives : Further exploration of structure-activity relationships of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives indicated that phenyl group substitution on the nitrogen atom of the amide moieties results in enhanced anti-AChE activity. This suggests the importance of molecular modifications for therapeutic potential (Sugimoto et al., 1992).

Antibacterial Activity

- Microwave-Assisted Synthesis for Antibacterial Compounds : Studies have shown that derivatives of this compound synthesized under microwave irradiation exhibit promising antibacterial activity. This highlights the potential of these compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Structural Characterization

- Crystal Structure Analysis : The crystal structure of variants such as N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride has been characterized. Understanding the molecular structure is crucial for the development of new pharmaceuticals (Wang et al., 2009).

Analgetic Potency

- Analgetic Properties of Piperidine Derivatives : Research on the analgetic potency of piperidine derivatives, including those related to this compound, has been conducted. Such studies are significant in understanding the pain-relieving properties of these compounds (Fries & Portoghese, 1976).

Drug Impurity Analysis

- Impurity Identification in Pharmaceutical Compounds : Research has been done to identify and quantify impurities in cloperastine hydrochloride, a piperidine derivative. Such analyses are critical for ensuring the purity and safety of pharmaceutical products (Liu et al., 2020).

Mechanism of Action

Target of Action

It has been associated with the synthesis of dopamine d3 receptor antagonists . Dopamine D3 receptors are a subtype of the dopamine receptor, which plays a crucial role in the central nervous system.

Mode of Action

Given its association with dopamine d3 receptor antagonists, it may bind to these receptors, inhibiting their activity . This could result in changes in neurotransmission, particularly affecting dopamine signaling pathways.

Biochemical Pathways

The biochemical pathways affected by 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride are likely related to dopamine signaling, given its potential role as a dopamine D3 receptor antagonist . Dopamine signaling is involved in various physiological processes, including motor control, reward, and reinforcement, learning, and memory. By inhibiting D3 receptors, this compound could potentially influence these processes.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is a substrate of p-glycoprotein, a protein that pumps foreign substances out of cells . These properties could impact the bioavailability of the compound.

properties

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYIRYKJNSACFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620370 | |

| Record name | 4-[2-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

255051-14-0 | |

| Record name | 4-[2-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

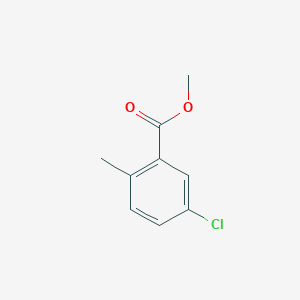

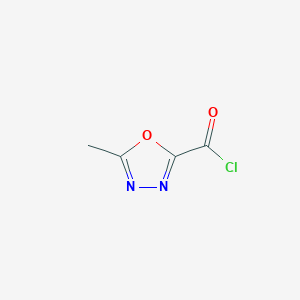

Synthesis routes and methods

Procedure details

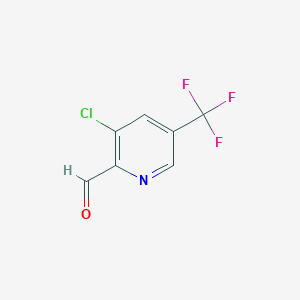

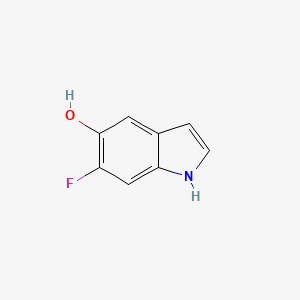

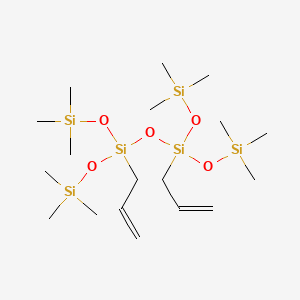

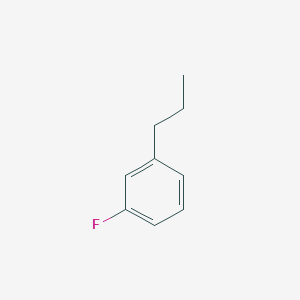

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

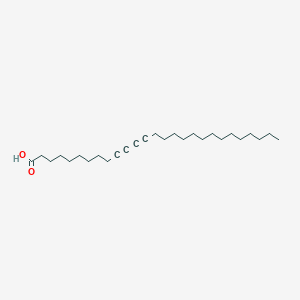

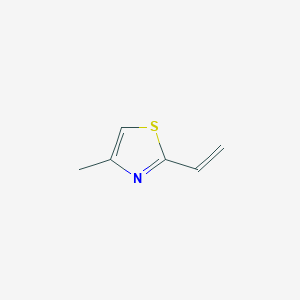

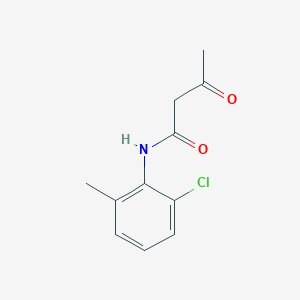

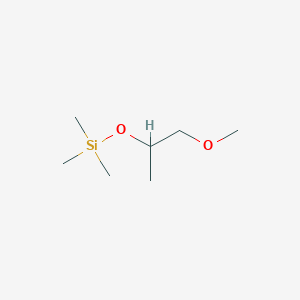

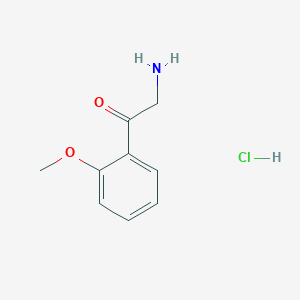

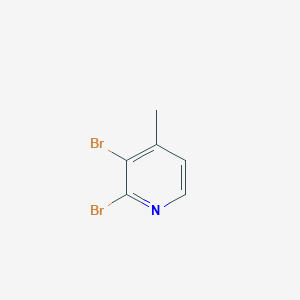

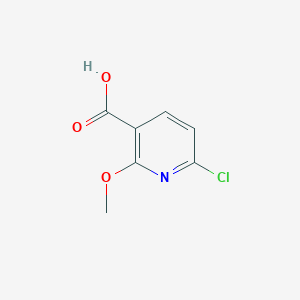

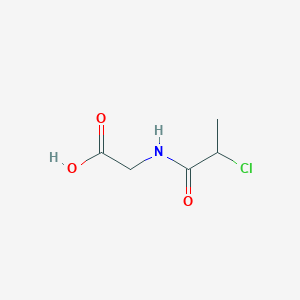

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.